3-Bromo-2-(pyrrolidin-2-yl)pyridine
Description
Significance of Pyridine (B92270) and Pyrrolidine (B122466) Moieties in Contemporary Organic Synthesis
Pyridine and pyrrolidine rings are fundamental building blocks in the world of organic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin. beilstein-journals.org In the laboratory, pyridine and its derivatives are not only common solvents but also serve as versatile reagents and catalysts. beilstein-journals.orgresearchgate.net The nitrogen atom imparts basicity and nucleophilicity, and the aromatic ring can undergo various substitution reactions, making it a valuable synthon for constructing more complex molecules. researchgate.netmdpi.com The inclusion of a pyridine motif can enhance the solubility and metabolic stability of pharmaceutical compounds. beilstein-journals.org This has led to the incorporation of the pyridine scaffold in a wide range of commercially available drugs, targeting conditions from cancer and malaria to tuberculosis and hypertension. sigmaaldrich.com
Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. It is a key component of the amino acid proline and is found in numerous natural products and synthetic pharmaceuticals. bldpharm.com Its three-dimensional structure and the presence of a basic nitrogen atom allow it to engage in specific interactions with biological targets. The stereochemistry of substituted pyrrolidines can be precisely controlled, offering a powerful tool for designing molecules with specific biological activities. The incorporation of pyrrolidine moieties has been a successful strategy in the development of inhibitors for enzymes such as Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson's disease. acs.org
Strategic Role of Halogenation in Modulating Reactivity and Synthetic Versatility of Heterocyclic Systems
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental transformation in organic synthesis. sigmaaldrich.com In the context of heterocyclic systems like pyridine, halogenation serves several critical purposes. Firstly, it significantly alters the electronic properties of the ring, which in turn modulates its reactivity. sigmaaldrich.com Secondly, and perhaps more importantly, the halogen atom acts as a versatile "handle" for further chemical modifications. chiralen.com
Halogenated heterocycles are key intermediates in a multitude of synthetic pathways. bldpharm.com The carbon-halogen bond can be readily converted into other functional groups through various reactions. For instance, bromo-pyridines are excellent substrates for a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. wikipedia.org These palladium-catalyzed reactions allow for the precise and efficient construction of complex molecular frameworks from relatively simple starting materials. beilstein-journals.org The ability to selectively introduce a bromine atom onto a heterocyclic core and then replace it with a different chemical fragment provides a powerful and flexible strategy for the synthesis of new chemical entities for drug discovery and materials science. chiralen.combldpharm.com
Overview of 3-Bromo-2-(pyrrolidin-2-yl)pyridine within the Context of Advanced Organic Synthesis and Medicinal Chemistry Research
The compound this compound is a specific example of a molecule that combines the key features discussed above: a pyridine ring, a pyrrolidine substituent, and a strategically placed halogen atom. While detailed research findings on this exact isomer are limited in publicly accessible literature, its structure suggests significant potential as a building block in both medicinal chemistry and organic synthesis.
The molecule consists of a pyrrolidine ring attached to the C2 position of a pyridine ring, which is in turn brominated at the C3 position. This arrangement of functional groups makes it a valuable intermediate. The bromo-substituent on the pyridine ring can serve as a reactive site for cross-coupling reactions, allowing for the introduction of a wide variety of other chemical groups. wikipedia.org The pyrrolidine moiety, with its inherent basicity and stereogenic center (at C2 of the pyrrolidine), provides a scaffold for creating molecules with specific three-dimensional shapes and biological activities. acs.org The nitrogen atom in the pyridine ring and the secondary amine of the pyrrolidine ring can also participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. mdpi.com
Given the established importance of both the bromopyridine and pyrrolidine motifs in drug discovery, it is plausible that this compound could serve as a precursor for novel therapeutic agents. Its structural isomers and related compounds are known to be of interest in chemical and pharmaceutical research. The table below outlines the basic chemical properties for the isomeric compound, 3-bromo-5-(pyrrolidin-2-yl)pyridine, for which data is available.
| Property | Value |
| Compound Name | 3-bromo-5-(pyrrolidin-2-yl)pyridine uni.lu |
| Molecular Formula | C₉H₁₁BrN₂ uni.lu |
| Monoisotopic Mass | 226.01056 Da uni.lu |
| Predicted XlogP | 0.9 uni.lu |
| InChI Key | APOQHGHGEPQGOO-UHFFFAOYSA-N uni.lu |
The potential synthetic utility of this compound lies in its ability to be elaborated into more complex structures. For example, the bromine atom could be displaced via a Suzuki coupling to introduce a new aryl or heteroaryl group, while the pyrrolidine nitrogen could be functionalized to modify the compound's physicochemical properties. This modular nature makes it an attractive target for the construction of chemical libraries for high-throughput screening in drug discovery programs.
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-bromo-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11BrN2/c10-7-3-1-6-12-9(7)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2 |
InChI Key |
QDKPSJFPVOQGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2 Pyrrolidin 2 Yl Pyridine and Its Precursors
Strategies for the Direct Synthesis of 3-Bromo-2-(pyrrolidin-2-yl)pyridine
The direct construction of this compound necessitates the controlled introduction of both a bromine atom at the C-3 position and a pyrrolidin-2-yl group at the C-2 position of the pyridine (B92270) ring. This can be approached by forming the C-Br bond on a pre-functionalized pyridine or by introducing the pyrrolidinyl moiety onto a brominated pyridine scaffold.
Novel Approaches to C-Br Bond Formation on Pyridine Rings
The bromination of pyridine rings, which are electron-deficient, typically requires harsh conditions. However, modern synthetic methods offer milder and more selective alternatives to traditional approaches that often employ elemental bromine at high temperatures.
One contemporary strategy involves the use of N-bromosuccinimide (NBS) in conjunction with a catalyst or under specific solvent conditions. For instance, mandelic acid has been shown to catalyze the highly regioselective aromatic bromination of various arenes with NBS in aqueous media at room temperature. organic-chemistry.org Another approach utilizes elemental sulfur (S₈) to mediate aromatic halogenations with N-halosuccinimides, which can be effective even for less reactive aromatic compounds. organic-chemistry.org
Photocatalysis has also emerged as a powerful tool for C-H functionalization. Visible light-mediated photocatalytic bromination, using reagents like carbon tetrabromide (CBr₄) as the bromine source, provides a convenient and practical protocol for the bromination of heterocyclic compounds under mild conditions. researchgate.nettandfonline.comtandfonline.com Furthermore, electrochemical methods for the bromination of electron-deficient C-H bonds using safe and readily available bromine sources like potassium bromide (KBr) have been developed, offering a green and efficient alternative. researchgate.net
For pyridine derivatives specifically, regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the nucleophilic bromide source, proceeding under mild conditions. nih.gov
| Method | Brominating Agent | Key Features |
| Catalytic Bromination | N-Bromosuccinimide (NBS) | Can be catalyzed by organic acids like mandelic acid; proceeds under mild, aqueous conditions. organic-chemistry.org |
| Mediated Bromination | N-Bromosuccinimide (NBS) | Mediated by elemental sulfur (S₈); effective for less reactive aromatics. organic-chemistry.org |
| Photocatalytic Bromination | Carbon Tetrabromide (CBr₄) | Utilizes visible light and a photocatalyst; mild reaction conditions. researchgate.nettandfonline.comtandfonline.com |
| Electrochemical Bromination | Potassium Bromide (KBr) | Employs electrochemical oxidation; green and efficient. researchgate.net |
| Activated Bromination | Tetrabutylammonium Bromide | Used for pyridine N-oxides with an activator; mild conditions. nih.gov |
Introduction of the Pyrrolidinyl Moiety via C-N Bond Formation
The introduction of the pyrrolidin-2-yl group at the C-2 position of a 3-bromopyridine (B30812) precursor is a critical step. This C-N bond formation can be achieved through several established cross-coupling and substitution reactions.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. The reaction of a 2-halopyridine with pyrrolidine (B122466) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand can afford the desired 2-(pyrrolidinyl)pyridine derivative. While general for aryl halides, specific conditions for the coupling of pyrrolidine with 2-bromo or 2-chloropyridines have been developed, often requiring a strong base like sodium tert-butoxide. rsc.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by a leaving group at the C-2 or C-4 position. The reaction of a 2-halopyridine, such as 2-chloro-3-bromopyridine, with pyrrolidine can proceed via an SNAr mechanism to introduce the pyrrolidinyl group. youtube.comresearchgate.net The reactivity of the leaving group generally follows the order F > Cl > Br > I in SNAr reactions of activated aryl halides. nih.govrsc.org
Coupling with Organometallic Pyrrolidine Reagents: An alternative strategy involves the use of organometallic derivatives of pyrrolidine. For example, N-Boc-2-lithiopyrrolidine, generated by deprotonation of N-Boc-pyrrolidine, can act as a nucleophile in cross-coupling reactions with halopyridines catalyzed by transition metals like palladium or iron. nih.govnih.govchemistryviews.orgnih.govnih.govorganic-chemistry.orgrug.nl This approach allows for the formation of the C-C bond between the pyridine ring and the C-2 position of the pyrrolidine ring, followed by subsequent functional group manipulations if necessary.
| Reaction Type | Key Reagents | Mechanism |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Catalytic cross-coupling |
| Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine, base | Addition-elimination |
| Organometallic Coupling | N-Boc-2-lithiopyrrolidine, transition metal catalyst | Cross-coupling |
Regioselective Synthesis and Control of Isomeric Purity
Achieving the desired 2,3-disubstitution pattern on the pyridine ring requires careful control of regioselectivity. The inherent reactivity of the pyridine ring favors substitution at the C-2 and C-4 positions. Therefore, strategies to direct functionalization to the C-2 and C-3 positions are crucial.
One approach involves starting with a pre-functionalized pyridine that directs subsequent reactions. For example, using a 2-halopyridine as a substrate for amination reactions directs the incoming nucleophile to the C-2 position. Subsequent bromination would then need to be directed to the C-3 position.
Alternatively, building the pyridine ring from acyclic precursors allows for the incorporation of substituents at specific positions. Rhodium(III)-catalyzed regioselective synthesis of pyridines from alkenes and α,β-unsaturated oxime esters is one such method that can produce substituted pyridines with high regioselectivity. nih.gov Similarly, palladium-catalyzed methods for the synthesis of 2,3,5-trisubstituted pyridines from versatile building blocks have been reported. nih.gov
Synthesis of Key Precursors and Analogues
The synthesis of this compound relies on the availability of key precursors, namely halogenated pyridines and functionalized pyrrolidines.
Preparation of 3-Bromopyridine and Related Halogenated Pyridine Building Blocks
3-Bromopyridine: A common precursor is 3-bromopyridine. It can be synthesized via several methods. One route involves the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction. google.com Another approach is the direct bromination of pyridine, which typically requires high temperatures and can lead to a mixture of products. google.com
3-Bromo-2-chloropyridine: For introducing the pyrrolidinyl moiety via nucleophilic aromatic substitution, 3-bromo-2-chloropyridine is a valuable precursor. This compound can be synthesized from 3-amino-2-chloropyridine through a Sandmeyer-type reaction using sodium nitrite and hydrobromic acid. chemicalbook.comsigmaaldrich.com
| Compound | Starting Material | Key Reagents |
| 3-Bromopyridine | 2-Aminopyridine | NaNO₂, HBr |
| 3-Bromo-2-chloropyridine | 3-Amino-2-chloropyridine | NaNO₂, HBr |
Synthesis of Pyrrolidine-Containing Precursors and Derivatives
The pyrrolidine moiety can be introduced using pyrrolidine itself or a derivative. For asymmetric syntheses, chiral pyrrolidine precursors are often employed.
N-protected pyrrolidines, such as N-Boc-pyrrolidine, are commonly used to control reactivity and prevent side reactions. The tert-butoxycarbonyl (Boc) group can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a catalyst. semanticscholar.org A variety of methods exist for the synthesis of functionalized pyrrolidines, including intramolecular cyclizations and cycloaddition reactions. organic-chemistry.org For example, N-Boc-2-lithiopyrrolidine can be prepared by the deprotonation of N-Boc-pyrrolidine with a strong base like sec-butyllithium in the presence of a chiral ligand such as (-)-sparteine for asymmetric applications. whiterose.ac.ukrsc.org
Derivatization Strategies for Pre-functionalized Heterocyclic Scaffolds
The synthesis of this compound can be efficiently approached by modifying already-formed heterocyclic scaffolds. This strategy leverages the availability of simpler pyridine or pyrrolidine precursors, which are then functionalized in subsequent steps. A primary pathway involves the initial synthesis of 2-(pyrrolidin-2-yl)pyridine, which is then subjected to bromination.
The 2-(pyrrolidin-2-yl)pyridine scaffold can be assembled through various methods, including the coupling of a pyridine precursor with a pyrrolidine ring. Once this core structure is obtained, regioselective bromination is performed. The electronic nature of the pyridine ring, influenced by the pyrrolidinyl substituent at the C2 position, directs the electrophilic bromine to specific positions on the pyridine ring. The synthesis of related 2-substituted pyrrolidines can be achieved from simple starting materials like carbonyl compounds and 3-chloropropylamine.
Another key precursor is 3-Bromo-2-chloropyridine. This molecule serves as a pre-functionalized scaffold where the chlorine atom at the C2 position can be displaced by a pyrrolidine nucleophile, while the bromine at the C3 position remains intact for further transformations if needed. The synthesis of 3-Bromo-2-chloropyridine can be accomplished from 3-amino-2-chloropyridine via a Sandmeyer-type reaction.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers a powerful toolkit for the construction of complex molecules like this compound. These techniques provide high efficiency, selectivity, and functional group tolerance.
Metal-Catalyzed Coupling Reactions for Pyridine Functionalization (e.g., Suzuki, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the target molecule.
The Buchwald-Hartwig amination is a premier method for C-N bond formation. This palladium-catalyzed reaction couples an amine with an aryl halide. To synthesize the 2-(pyrrolidin-2-yl)pyridine scaffold, a 2-halopyridine (such as 2-bromopyridine) can be coupled with pyrrolidine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency, with sterically hindered phosphine ligands often providing the best results. This method is highly versatile and tolerates a wide range of functional groups. A practical approach for the amination of 2-bromopyridines with volatile amines has been developed, providing an expedient route to various aminopyridines bohrium.com.
The Suzuki-Miyaura coupling is another cornerstone of modern synthesis, used to form C-C bonds by coupling an organoboron compound with a halide. While not directly forming the C-N bond of the pyrrolidine substituent, it is invaluable for creating functionalized pyridine precursors. For instance, a suitably protected 2-pyrrolidinylboronic acid or its ester could potentially be coupled with 3-bromo-2-halopyridine. More commonly, Suzuki coupling is used to build complex pyridine backbones before the introduction of the pyrrolidine ring researchgate.netresearchgate.net. The reactions are typically catalyzed by palladium complexes with phosphine ligands.
| Coupling Reaction | Reactants | Catalyst/Ligand System | Key Features |
| Buchwald-Hartwig | 2-Bromopyridine + Pyrrolidine | Pd(OAc)₂, Phosphine Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Direct C-N bond formation; high functional group tolerance. |
| Suzuki-Miyaura | Pyridyl Halide + Organoboron Reagent | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Forms C-C bonds; useful for building complex pyridine scaffolds. |
Nucleophilic Aromatic Substitution (S_N_Ar) Strategies on Halogenated Pyridines
Nucleophilic aromatic substitution (S_N_Ar) is a fundamental strategy for functionalizing electron-deficient aromatic rings like pyridine. The reaction involves the attack of a nucleophile on the ring, displacement of a leaving group (typically a halide), and subsequent rearomatization.
To construct this compound, an S_N_Ar reaction can be performed on a 2,3-dihalopyridine precursor, such as 3-bromo-2-chloropyridine. In this case, pyrrolidine acts as the nucleophile, and the more labile halogen at the C2 position (chlorine) is preferentially displaced. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. This method is often efficient and does not require a metal catalyst, though it may necessitate heating to proceed at a reasonable rate researchgate.netnih.gov. The reactivity order of halogens as leaving groups in S_N_Ar reactions on pyridinium ions can differ from standard trends, with fluoro and cyano groups sometimes showing higher reactivity than chloro or bromo groups nih.govrsc.org.
Base-Catalyzed Aryl Halide Isomerization Processes
Aryl halide isomerization is an intriguing process that can be exploited to achieve unconventional substitution patterns. It has been demonstrated that 3-bromopyridines can undergo base-catalyzed isomerization to 4-bromopyridines via a pyridyne intermediate nih.govrsc.orgresearchgate.netrsc.orgresearchgate.net. While this specific isomerization moves the bromine atom away from the desired C3 position for the target molecule, the underlying principle of pyridyne-mediated functionalization is significant. This tandem isomerization-substitution strategy allows for the functionalization of pyridines at positions that are otherwise difficult to access directly rsc.orgrsc.org. For example, this process enables the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines rsc.orgresearchgate.netrsc.orgresearchgate.net. Mechanistic studies confirm that the process involves the formation of a 3,4-pyridyne intermediate, which is then intercepted by a nucleophile, leading to a 4-substituted product nih.govrsc.orgrsc.org.
Multi-component Reactions and One-pot Tandem Cyclization/Bromination
Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules by combining three or more reactants in a single operation, forming multiple bonds in one pot bohrium.comresearchgate.netnih.govresearchgate.netrsc.org. Various MCRs have been developed for the synthesis of substituted pyridine cores from simple acyclic precursors.
Furthermore, one-pot tandem reactions that combine cyclization and bromination steps streamline the synthetic sequence. For instance, a divergent synthesis has been developed to produce 3-bromo-imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine in a one-pot tandem cyclization/bromination process rsc.org. This reaction, promoted by TBHP (tert-butyl hydroperoxide), demonstrates the feasibility of combining ring formation and halogenation into a single, efficient step without the need for a base rsc.orgacs.org. Such a strategy could be conceptually adapted for the synthesis of other brominated heterocyclic systems.
| Reaction Type | Description | Advantages |
| Multi-component Reaction | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, rapid assembly of molecular complexity bohrium.com. |
| Tandem Cyclization/Bromination | Ring formation and bromination occur sequentially in the same reaction vessel. | Reduced workup steps, increased efficiency, avoids isolation of intermediates rsc.org. |
Late-Stage Functionalization (LSF) of Pyridine-Containing Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis researchgate.netresearchgate.netnih.govacs.org. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the molecule from scratch.
For a complex molecule containing a 2-(pyrrolidin-2-yl)pyridine core, LSF could be used to introduce the bromine atom at the C3 position. C-H activation and halogenation reactions are key tools for LSF. While direct C-H functionalization of pyridines often favors the C2 or C4 positions due to the electronic influence of the nitrogen atom, various strategies have been developed to achieve functionalization at other positions researchgate.netnih.gov. One approach involves a tandem C-H fluorination followed by nucleophilic aromatic substitution, which has been used to functionalize complex molecules at the position alpha to the nitrogen acs.org. Another innovative method for C3-halogenation of pyridines proceeds through a ring-opening, halogenation, and ring-closing sequence under mild conditions, making it suitable for complex substrates nih.gov.
Chemical Transformations and Reactivity Profiling of 3 Bromo 2 Pyrrolidin 2 Yl Pyridine
Reactivity of the Bromine Substituent
The bromine atom on the pyridine (B92270) ring is a key functional handle for introducing molecular complexity. Its reactivity is modulated by the electronic properties of the pyridine ring and the nature of the attacking reagent.
Cross-Coupling Reactions (C-C, C-N, C-O Bond Formation) at the C3-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C3-position of the pyridine ring. While specific studies on 3-bromo-2-(pyrrolidin-2-yl)pyridine are not extensively documented, the reactivity can be inferred from studies on analogous 3-bromopyridine (B30812) systems.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyridine with an organoboron reagent. For instance, 3-bromopyridine has been successfully coupled with potassium phenyltrifluoroborate in the presence of a palladium acetate (B1210297) catalyst to form 3-phenylpyridine. researchgate.net Similarly, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by Pd(PPh₃)₄, proceeds in moderate to good yields, demonstrating the feasibility of this transformation on similarly substituted pyridines. nih.gov A variety of conditions have been optimized for such couplings, often employing a palladium catalyst and a base in a suitable solvent system. rsc.orgresearchgate.net
Sonogashira Coupling: The formation of a C-C triple bond can be achieved through Sonogashira coupling with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org Studies on 2-amino-3-bromopyridines have shown that they readily undergo Sonogashira coupling with a range of terminal alkynes to produce 2-amino-3-alkynylpyridines in good to excellent yields. scirp.orgscirp.orgresearchgate.net This suggests that this compound would be a viable substrate for similar transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a wide array of amines. organic-chemistry.org For example, 2-bromo-6-methylpyridine (B113505) has been successfully coupled with trans-1,2-diaminocyclohexane using a palladium catalyst and a phosphine (B1218219) ligand. chemspider.com This methodology is applicable to a broad range of aryl bromides and amines, indicating its potential for the amination of this compound at the C3-position. wikipedia.orgrsc.org
| Coupling Reaction | Catalyst/Reagents (Analogous Systems) | Product Type (Analogous Systems) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / K₃PO₄ | Aryl-substituted pyridines | researchgate.net |
| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | Alkynyl-substituted pyridines | scirp.org |
| Buchwald-Hartwig | [Pd₂(dba)₃] / (±)-BINAP / NaOBut | Amino-substituted pyridines | chemspider.com |
Nucleophilic Displacement Reactions of the Bromine Atom
The bromine atom at the C3-position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the halopyridine is influenced by the position of the halogen and the nature of the nucleophile. Generally, halogens at the 2- and 4-positions are more readily displaced due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex. wikipedia.orgyoutube.com However, substitution at the 3-position can also occur, particularly with strong nucleophiles.
Kinetic studies on the reaction of various bromopyridines with nucleophiles such as methoxide, thiomethoxide, phenoxide, and thiophenoxide ions have provided insights into their relative reactivities. acs.org While the C3-position is generally less reactive towards nucleophilic attack compared to the C2 and C4 positions, reactions can be driven to completion under appropriate conditions. For instance, the reaction of 3-bromopyridine with phenols to form 3-aryloxy-pyridines typically requires metal catalysis, as the C3-position is inherently nucleophilic and resistant to direct attack by nucleophiles. acs.org
| Nucleophile (Analogous Systems) | Reaction Conditions (Analogous Systems) | Product Type (Analogous Systems) | Reference |
| Phenols | Metal-catalyzed Ullmann condensation | 3-Aryloxy-pyridines | acs.org |
| Methoxide Ion | - | 3-Methoxypyridine | acs.org |
| Thiomethoxide Ion | - | 3-(Methylthio)pyridine | acs.org |
Radical Reactions Involving the C-Br Bond Activation
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in various synthetic transformations. wikipedia.org Aryl radicals can be generated from aryl bromides through several methods, including the use of radical initiators like AIBN with tributyltin hydride, or through photoredox catalysis. nih.govlibretexts.org
Reactivity of the Pyrrolidinyl Moiety
The pyrrolidine (B122466) ring in this compound contains a secondary amine, which is a key site for functionalization.
N-Alkylation and N-Acylation Reactions on the Pyrrolidine Nitrogen
The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes alkylation and acylation reactions.
N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces an alkyl group onto the pyrrolidine nitrogen. While specific protocols for this compound are not detailed, general methods for the N-alkylation of pyrrolidines are well-established. echemi.comorganic-chemistry.orgnih.govnih.govrsc.org
N-Acylation: Acylation of the pyrrolidine nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group, forming an amide. The N-acylation of pyrrolidines is a common transformation in organic synthesis. acs.org
| Reaction | Reagents (General) | Product Type |
| N-Alkylation | Alkyl halide / Base | N-Alkylpyrrolidine |
| N-Acylation | Acid chloride or Anhydride | N-Acylpyrrolidine |
Stereochemical Implications of the Pyrrolidine Ring (if chiral)
The C2-position of the pyrrolidine ring in this compound is a stereocenter. If the starting material is a single enantiomer (e.g., (S)- or (R)-3-bromo-2-(pyrrolidin-2-yl)pyridine), the stereochemistry of this center can influence the outcome of subsequent reactions. The synthesis of enantiomerically pure 2-substituted pyrrolidines is an active area of research due to their prevalence in natural products and pharmaceuticals. google.com
Stereoselective methods for the synthesis of pyrrolidine derivatives often involve the use of chiral auxiliaries or catalysts. mdpi.comua.eschemistryviews.orgrsc.org In reactions involving the pyrrolidine ring of an enantiomerically pure starting material, the existing stereocenter can direct the approach of reagents, leading to diastereoselective outcomes. For example, in N-alkylation or N-acylation reactions, the stereocenter could influence the conformational preference of the resulting product. More significantly, if the pyrrolidine ring participates in a reaction that creates a new stereocenter, the original stereocenter can induce facial selectivity.
Basicity and Nucleophilic Characteristics of the Pyrrolidine Nitrogen
The nitrogen atom within the pyrrolidine ring of this compound is a secondary amine, which confers both basic and nucleophilic properties to the molecule. nih.gov The basicity of pyrrolidines is significant, with the pKₐ of their conjugate acids (pKₐH) typically falling in the range of 16 to 20 in acetonitrile (B52724). nih.gov This makes the pyrrolidine nitrogen a ready acceptor of protons. The nucleophilicity of the pyrrolidine nitrogen is also noteworthy, often exceeding that of acyclic secondary amines like diethylamine (B46881) because its cyclic structure 'ties back' the alkyl substituents, reducing steric hindrance around the nitrogen atom. researchgate.net
The electronic properties of the substituent at the C-2 position of the pyrrolidine ring can significantly modulate the nitrogen's basicity. nih.gov In the case of this compound, the electron-withdrawing nature of the 3-bromopyridin-2-yl group is expected to decrease the electron density on the pyrrolidine nitrogen, thereby reducing its basicity compared to unsubstituted pyrrolidine. For instance, highly electron-withdrawing substituents like trifluoromethyl at the 2-position can lower the pKₐH value to around 12.6. nih.govresearchgate.net While the precise pKₐH of this compound is not documented in the provided search results, a comparison with other 2-substituted pyrrolidines can provide an estimate of this electronic effect.
Despite the reduction in basicity, the pyrrolidine nitrogen remains a potent nucleophile. The nucleophilic reactivity of pyrrolidines does not always correlate directly with their Brønsted basicity. nih.gov This nitrogen can participate in a variety of reactions, including alkylation, acylation, and condensation reactions. Its nucleophilic character is central to its role in organocatalysis and the synthesis of more complex molecules.
Table 1: Comparison of Brønsted Basicities (pKₐH) of Selected 2-Substituted Pyrrolidines in Acetonitrile
| Compound | 2-Substituent | pKₐH | Reference |
| Pyrrolidine | -H | ~11.3 (in water) | researchgate.net |
| 2-(Trifluoromethyl)pyrrolidine | -CF₃ | 12.6 | nih.govresearchgate.net |
| 2-Imidazoliummethyl-pyrrolidine | -CH₂-(C₃H₅N₂⁺) | 11.1 | nih.gov |
| This compound | -C₅H₃BrN | Expected to be lower than unsubstituted pyrrolidine | N/A |
This interactive table allows for sorting and filtering of the data.
Transformations of the Pyridine Nucleus
The pyridine ring in this compound is susceptible to a range of transformations, including dearomatization and functionalization at its unsubstituted positions.
Dearomatization of the pyridine ring is a powerful strategy for accessing three-dimensional molecular scaffolds like piperidines. One common method is catalytic hydrogenation, which reduces the aromatic pyridine to a piperidine (B6355638) ring. The conditions for this transformation can vary widely depending on the catalyst (e.g., PtO₂, Rh/C, Ru/C) and the substrate. The presence of the pyrrolidine and bromo substituents on the pyridine ring will influence the reactivity and selectivity of the hydrogenation process.
Another emerging strategy for modifying the pyridine ring is through photo-promoted ring contraction reactions. For example, pyridines can react with silylboranes under photochemical conditions to yield functionalized pyrrolidine derivatives. nih.gov This process proceeds through intermediates such as 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide. nih.gov Applying such a strategy to this compound could potentially lead to novel, highly functionalized azabicyclic structures.
Functionalizing the unsubstituted C4, C5, and C6 positions of the pyridine ring in this compound offers a route to novel derivatives. Direct C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature but is an area of active research. researchgate.netrsc.org
Strategies for functionalization often rely on directing groups or the generation of organometallic intermediates. researchgate.net For this compound, metalation is a plausible approach. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation at one of the vacant positions, likely C4 or C6, creating a pyridyllithium species. acs.org This intermediate can then be trapped with various electrophiles to introduce new functional groups.
Alternatively, the bromine atom at C3 can be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new carbon-carbon bonds. mdpi.com While this functionalizes the C3 position, subsequent C-H functionalization at other positions can provide access to polysubstituted pyridine derivatives. researchgate.net
Table 2: Potential Functionalization Reactions at Unsubstituted Pyridine Positions
| Position | Reagent/Reaction Type | Potential Product |
| C4/C6 | 1. n-BuLi; 2. Electrophile (E⁺) | 4- or 6-E-3-Bromo-2-(pyrrolidin-2-yl)pyridine |
| C5 | Directed metalation (if applicable) | 5-Functionalized derivative |
| C4/C5/C6 | Redox-neutral dearomatization-rearomatization | Functionalized pyridine (e.g., trifluoromethylation, halogenation) researchgate.net |
This interactive table outlines potential synthetic pathways.
Application As a Core Scaffold in Chemical Research
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies
The strategic design and synthesis of derivatives based on the 3-bromo-2-(pyrrolidin-2-yl)pyridine core are fundamental to understanding how molecular changes influence biological activity. Researchers can systematically alter the three main components of the molecule: the bromine position, the pyrrolidine (B122466) ring, and the pyridine (B92270) moiety.
Systematic Modification at the Bromine Position for Scaffold Diversification
The bromine atom at the 3-position of the pyridine ring is a key functional handle for introducing molecular diversity. Its utility lies in its ability to participate in a wide range of chemical reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the attachment of various substituents, significantly expanding the chemical space accessible from this scaffold.
Strategies for modifying this position include:
Palladium-Catalyzed Arylation and Amination: 2-Amino-3-bromopyridine, a closely related precursor, can be used to synthesize carbolines through sequential palladium-catalyzed arylation and amination reactions.
Cyanation: The bromo group can be displaced by a cyano group using palladium-catalyzed cyanation with reagents like potassium ferrocyanide.
Alkynylation: Sonogashira coupling reactions enable the introduction of various substituted alkyne groups, as demonstrated in the synthesis of compounds like 3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine from 2-amino-3-bromopyridine. chemicalbook.com
Halogen Exchange: The bromine can be exchanged for iodine via reaction with sodium iodide in the presence of a copper(I) iodide catalyst, providing a different halogen handle for further transformations. chemicalbook.com
These transformations highlight the bromine atom's role as a versatile anchor point for building a library of analogues with diverse functionalities, which is crucial for SAR studies. sci-hub.se
Functionalization of the Pyrrolidine Ring for Property Tuning
The pyrrolidine ring, particularly its nitrogen atom and the carbon atoms of the ring, offers another site for diversification. Functionalization of this ring can fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and its ability to form hydrogen bonds, which can in turn modulate biological activity and pharmacokinetic profiles.
For instance, in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research, modifying the pyrrolidine ring proved critical. The introduction of a methyl group at the 2-position of the pyrrolidine, creating a (2R)-2-methylpyrrolidin-1-yl moiety, led to a significant breakthrough in potency. acs.org This demonstrates how even small modifications to the pyrrolidine ring can lead to substantial improvements in desired properties. Further research has explored various N-carbamate-protected amino alcohols to synthesize different pyrrolidines and piperidines, showcasing the broad potential for functionalization. organic-chemistry.org
Introduction of Diverse Substituents on the Pyridine Moiety
Beyond the bromine position, other sites on the pyridine ring can be functionalized to further probe SAR. While direct substitution on the pyridine ring of the core scaffold is less common than modifying the bromine handle, related pyridine precursors are often built with desired substituents before the pyrrolidine ring is introduced. researchgate.net
For example, starting with substituted pyridin-2(1H)-one allows for the synthesis of novel furo[2,3-b]pyridine-2-carboxamide and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives. nih.gov These complex structures are built upon a pre-functionalized pyridine ring. Similarly, various 3-bromo-2-aminopyridine derivatives can be prepared, which then serve as platforms for adding further complexity and diverse functional groups to the pyridine core. chemicalbook.com
Integration into Complex Molecular Architectures
The this compound scaffold is not only a platform for simple derivatization but also a key building block for constructing larger, more complex molecules, including chiral compounds and fused heterocyclic systems.
Asymmetric Synthesis Incorporating the Chiral Pyrrolidine
The pyrrolidine ring is attached to the pyridine at position 2, creating a chiral center. The stereochemistry at this position can be crucial for biological activity, making asymmetric synthesis a critical aspect of its application. Methods to achieve high enantiomeric purity are essential for developing selective therapeutics.
Several strategies for the asymmetric synthesis of 2-substituted pyrrolidines have been developed:
Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinamide, can guide the stereoselective synthesis of pyrrolidine derivatives. researchgate.net
Organocatalysis: Chiral phosphoric acids have been used to catalyze enantioselective intramolecular aza-Michael cyclizations, yielding enantioenriched pyrrolidines. whiterose.ac.uknih.gov
Precursor-Based Synthesis: Asymmetric synthesis of 2-(2-pyridyl)aziridines from imines derived from 2-pyridinecarboxaldehyde (B72084) and chiral synthons like (S)-valinol can produce intermediates with high diastereoselectivity. nih.gov These aziridines can then be opened to form the desired chiral pyrrolidine derivatives. nih.gov
These methods allow for precise control over the stereochemistry of the pyrrolidine ring, which is a key factor in its interaction with biological targets.
Synthesis of Fused Heterocyclic Systems Utilizing the Pyridine-Pyrrolidine Unit
The pyridine and pyrrolidine rings together form a unit that can be used to construct fused heterocyclic systems. bohrium.comias.ac.in These rigid, planar structures are of great interest in medicinal chemistry as they can interact effectively with biological targets. ias.ac.in The reactivity of the 3-bromo-2-aminopyridine substructure is particularly useful for this purpose.
One prominent example is the hetaryne cyclization of 3-bromo-2-[(N-substituted)amino]pyridines. Treatment of these compounds with a strong base like potassium tert-butoxide generates a hetaryne intermediate, which undergoes an intramolecular cyclization to form N-substituted dihydrodipyridopyrazines. researchgate.net Other research has shown that functionalized pyridines can be cyclized to form a variety of fused systems, including:
Pyrido[2,3-d]pyrimidines: Formed by reacting 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents like ethyl acetoacetate (B1235776) or urea. nih.gov
Pyrazolo[3,4-b]pyridines: Synthesized from 6-hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile by reaction with acetic acid or phenylisothiocyanate. nih.gov
Furo[2,3-b]pyridines: Prepared via cyclization of O-alkylated pyridin-2(1H)-one precursors. nih.gov
These synthetic routes demonstrate the utility of the pyridine-pyrrolidine scaffold in building complex, multi-ring systems with potential therapeutic applications. researchgate.net
The unique architecture of this compound, combining a bidentate ligand framework with a synthetically versatile functional group, positions it as a significant scaffold in chemical synthesis.
Role in Catalyst Design and Ligand Chemistry
The development of novel ligands is a cornerstone of advancing transition metal catalysis. The 2-(pyrrolidin-2-yl)pyridine moiety functions as an effective bidentate N,N'-ligand, capable of forming a stable five-membered chelate ring with a metal center. This chelation is a common feature in many successful catalysts, providing thermal stability and influencing the stereochemical outcome of reactions.
The true synthetic power of this compound lies in the strategic placement of the bromine atom on the pyridine ring. This bromine atom serves as a key functional handle for extensive derivatization through various palladium-catalyzed cross-coupling reactions. Chemists can leverage well-established methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide array of new functional groups at this position. This capability allows for the systematic tuning of the ligand's steric and electronic properties. For instance, attaching bulky aryl groups can create a specific chiral pocket around the metal center, while introducing electron-donating or electron-withdrawing groups can modulate the catalytic activity of the metal. nih.gov This modular approach enables the generation of large libraries of tailored ligands from a single, common core, accelerating the discovery of catalysts for specific organic transformations. nih.govnih.govchemscene.com
Table 1: Potential Ligand Derivatization Reactions using the 3-Bromo Substituent
| Reaction Name | Coupling Partner | Introduced Functional Group | Potential Impact on Ligand Properties |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl or Heteroaryl Moiety | Modify steric bulk and electronic environment |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl Group | Introduce linear rigidity and extend conjugation |
| Buchwald-Hartwig Amination | Amine | Amino Group | Introduce H-bond donors and modify basicity |
| Heck Coupling | Alkene | Alkenyl Group | Extend the carbon framework |
| Stille Coupling | Organostannane | Aryl or Vinyl Group | Create new C-C bonds under mild conditions |
Coordination Chemistry with Metal Centers
The coordination chemistry of the 2-(pyrrolidin-2-yl)pyridine scaffold is well-precedented through studies of its parent compound, nornicotine (B190312), and related structures. nih.gov The two nitrogen atoms—one from the sp²-hybridized pyridine ring and one from the sp³-hybridized pyrrolidine ring—act in concert to chelate transition metal ions. This bidentate coordination has been observed with a variety of metals, including palladium(II), platinum(II), copper(II), and nickel(II). scribd.comnih.govpsu.edunih.gov
The formation of complexes with this compound is expected to follow this pattern, yielding stable complexes with a five-membered ring structure. The bromine atom at the 3-position, being electron-withdrawing, is anticipated to decrease the Lewis basicity of the adjacent pyridine nitrogen. This electronic perturbation can influence the strength of the metal-ligand bond and the redox properties of the resulting complex, which in turn affects its catalytic performance. nih.gov The coordination geometry around the metal center can vary depending on the metal's identity, its oxidation state, and the other ligands present, leading to square planar, tetrahedral, or octahedral complexes. wikipedia.org
Table 2: Observed Coordination Behavior of Related Pyridyl Ligands with Transition Metals
| Metal Center | Ligand Type | Observed Geometry | Reference |
|---|---|---|---|
| Palladium(II) | Substituted Pyridines | Square Planar | nih.gov |
| Palladium(II) | 1-(2-aminoethyl)pyrrolidine | Square Planar | nih.gov |
| Platinum(II) | Pyridylphosphine | Square Planar | nih.gov |
| Nickel(II) | Pyridyltriazole | Octahedral | lsu.edu |
| Copper(II) | Nicotine (B1678760) | Tetragonal | psu.edu |
| Iridium(III) | Pyridylphosphine | Distorted Octahedral | nih.gov |
Precursor for Advanced Chemical Probes and Tools
Beyond catalysis, the structure of this compound is an ideal starting point for the synthesis of molecules designed to interact with and report on biological systems.
Derivatization for Enhanced Analytical Detection in Bioanalysis
A chemical probe is a molecule used to study and visualize biological processes in a cellular or in vivo context. The development of such tools requires a scaffold that can be easily modified to incorporate reporter groups, such as fluorophores or affinity tags, without losing its specific binding properties. The bromine atom in this compound makes it an excellent precursor for such probes. nih.gov
Using the cross-coupling reactions mentioned previously, a fluorescent moiety like a coumarin, fluorescein, or a custom-designed dye can be attached to the pyridine ring. This derivatization yields a fluorescent probe that could, for example, target nicotinic acetylcholine (B1216132) receptors (nAChRs), for which the nornicotine scaffold has a known affinity. wikipedia.org Such a probe would allow researchers to visualize the location and dynamics of these receptors in real-time using fluorescence microscopy. Similarly, attaching a biotin (B1667282) tag would create a probe suitable for affinity purification, enabling the isolation and identification of binding partners from complex biological samples. The ability to systematically synthesize a variety of derivatives from this single precursor is crucial for optimizing the probe's properties, such as cell permeability, binding affinity, and signal-to-noise ratio, for specific bioanalytical applications. nih.govnih.gov
Computational and Theoretical Investigations
Quantum Chemical Characterization
Quantum chemical calculations provide fundamental insights into the molecular properties of 3-Bromo-2-(pyrrolidin-2-yl)pyridine, defining its electronic landscape and predicting its behavior in chemical reactions.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The electronic properties of pyridine (B92270) derivatives are significantly influenced by the nature and position of their substituents. In the case of this compound, the electron-withdrawing bromine atom and the electron-donating pyrrolidinyl group play crucial roles in shaping its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap generally suggests higher reactivity. scirp.org
| Compound Analogue | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Py-03 | -5.73 | -2.25 | 3.48 |
| Py-MeO | -5.45 | -2.18 | 3.27 |
| Py-Me | -5.62 | -2.21 | 3.41 |
| Py-Br | -5.83 | -2.43 | 3.40 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for a series of pyridine-appended pyrene (B120774) derivatives, including a bromo-substituted analog (Py-Br). Data sourced from a computational study on similar compounds. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
Dipole Moments and Polarizability Studies
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability are generally more reactive. The polarizability of this compound would be influenced by the presence of the relatively large and polarizable bromine atom and the delocalized π-electron system of the pyridine ring.
Reaction Mechanism Predictions and Energy Profiles
Theoretical calculations are instrumental in predicting the most likely pathways for the synthesis of this compound and understanding the energetic landscape of these transformations.
Transition State Characterization for Synthetic Transformations
The synthesis of substituted pyridines often involves multi-step reactions, each proceeding through a high-energy transition state. Characterizing these transition states is crucial for understanding the reaction mechanism and predicting reaction rates. For example, in the Bohlmann-Rahtz pyridine synthesis, an aminodiene intermediate is formed, which then undergoes a cyclodehydration to yield the pyridine ring. organic-chemistry.org This process requires high temperatures to facilitate the necessary Z/E isomerizations, indicating a significant energy barrier and a well-defined transition state for this isomerization and the subsequent cyclization. organic-chemistry.org
For the synthesis of this compound, a likely route would involve a cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce the pyrrolidinyl group onto a pre-brominated pyridine core, or vice-versa. acs.orgwhiterose.ac.uk Computational studies can model the intermediates and transition states of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed reactions. whiterose.ac.uk
Solvent Effects and Catalysis in Reaction Pathways
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. whiterose.ac.ukresearchgate.net In palladium-catalyzed cross-coupling reactions, the solvent can influence the stability of the catalyst and the intermediates in the catalytic cycle. whiterose.ac.ukresearchgate.net For instance, polar aprotic solvents are often employed in Suzuki reactions. researchgate.net The solvent's dipole moment can affect the dissociation of palladium precatalysts into their active monomeric forms. whiterose.ac.uk Computational models can incorporate solvent effects, either implicitly through a continuum model or explicitly by including individual solvent molecules, to provide a more accurate prediction of the reaction energy profile.
Catalysis is central to the efficient synthesis of complex molecules like this compound. Palladium complexes are frequently used as catalysts in cross-coupling reactions to form C-C and C-N bonds. nih.govrsc.org The nature of the ligand attached to the palladium center is critical in tuning the catalyst's activity and selectivity. acs.org Theoretical calculations can be used to investigate the electronic and steric effects of different ligands on the catalytic cycle, helping to rationalize experimental observations and guide the development of more efficient catalysts.
Molecular Modeling and Dynamics Simulations
Computational studies provide significant insights into the structural and dynamic properties of this compound at an atomic level. These theoretical approaches are essential for understanding its potential interactions with biological targets and for interpreting experimental data.
Conformational Analysis and Stability
The conformational landscape of this compound is primarily defined by two key features: the puckering of the pyrrolidine (B122466) ring and the torsional angle between the pyridine and pyrrolidine rings. The pyrrolidine ring is not planar and can adopt various "envelope" and "twisted" conformations. The relative stability of these conformers is determined by the minimization of steric strain and torsional strain.
Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of these conformational degrees of freedom. mdpi.comepstem.net By systematically rotating the bond connecting the two rings and exploring different puckering states of the pyrrolidine ring, low-energy, stable conformations can be identified. These calculations typically reveal the most probable shapes the molecule will adopt in different environments. The presence of the bromine atom and the lone pairs on the nitrogen atoms significantly influences the electrostatic potential and, consequently, the preferred orientation of the rings relative to one another.
Molecular Dynamics Simulations to Explore Dynamic Behavior
While conformational analysis identifies static, low-energy states, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov By simulating the motions of every atom over a specific period (from nanoseconds to microseconds), MD studies can explore how the molecule vibrates, rotates, and translates, both in isolation and in complex environments, such as in a solvent or bound to a protein.
For a compound like this compound, MD simulations are particularly useful for understanding the stability of its binding pose within a receptor pocket. nih.gov These simulations can reveal whether the initial docked conformation is stable, or if the ligand undergoes significant conformational changes. They also allow for the analysis of the dynamics of key interactions, such as the formation and breaking of hydrogen bonds with receptor residues over the simulation time.
Molecular Docking Studies (focused on theoretical binding interactions, not clinical outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. Given the structural similarity of this compound to nicotine (B1678760) and other nicotinic agonists, a primary focus of theoretical docking studies would be its interaction with various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govfrontiersin.org These receptors are critical ligand-gated ion channels in the nervous system. nih.govconsensus.app
The process involves placing the 3D structure of the ligand into the known or modeled three-dimensional structure of the nAChR binding site. Docking algorithms then explore numerous possible binding poses and score them based on factors like intermolecular forces, geometric complementarity, and desolvation energy.
A theoretical docking study of this compound into an nAChR binding pocket would typically analyze the following interactions:
Hydrogen Bonding: The protonated nitrogen of the pyrrolidine ring is a potential hydrogen bond donor, likely interacting with the backbone carbonyl of a tryptophan residue in the binding site.
Cation-π Interactions: A crucial interaction for many nAChR ligands, where the positively charged pyrrolidinium (B1226570) nitrogen interacts favorably with the electron-rich aromatic faces of tyrosine or tryptophan residues in the receptor's "aromatic box". mdpi.com
Halogen Bonding: The bromine atom on the pyridine ring could potentially form a halogen bond—a specific noncovalent interaction—with a Lewis basic site on a receptor residue, such as a backbone carbonyl oxygen.
The results of these docking studies are hypothetical binding poses that provide testable hypotheses for how the molecule may interact with its biological target on a molecular level.
Table 1: Theoretical Interactions in a Docking Study
| Interaction Type | Potential Ligand Moiety | Potential Receptor Residue (nAChR) |
|---|---|---|
| Cation-π | Protonated Pyrrolidine Nitrogen | Tryptophan, Tyrosine |
| Hydrogen Bond | Pyrrolidine N-H | Tryptophan (backbone C=O) |
| Halogen Bond | Pyridine C-Br | Leucine (backbone C=O) |
| Van der Waals | Entire Ligand | Various nonpolar residues |
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to understand its electronic properties.
Simulated NMR and FTIR Spectra for Structural Correlation
Theoretical calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra. These simulations are typically performed using DFT methods, similar to those used in conformational analysis. epstem.net
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N). researchgate.net These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be directly compared to experimental data to aid in signal assignment and structural verification. Coupling constants can also be estimated, providing further structural information.
For FTIR spectra, computational methods calculate the vibrational frequencies corresponding to the different bond stretches, bends, and torsions within the molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These predicted frequencies and their intensities help in assigning the absorption bands observed in an experimental IR spectrum. For example, the calculations can distinguish the C-H stretching frequencies of the aromatic pyridine ring from those of the aliphatic pyrrolidine ring, as well as identify the characteristic frequencies for C-N, C-C, and C-Br bonds.
Table 2: Predicted Spectroscopic Data (Hypothetical) Predicted values are based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar bromo-pyridine structures and are for illustrative purposes.
| Spectrum Type | Predicted Feature | Approximate Value | Associated Moiety |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 8.0-8.5 ppm | Pyridine Ring Protons |
| ¹H NMR | Chemical Shift (δ) | 3.0-4.5 ppm | Pyrrolidine Ring Protons (adjacent to N) |
| ¹³C NMR | Chemical Shift (δ) | 140-160 ppm | Pyridine Ring Carbons |
| ¹³C NMR | Chemical Shift (δ) | 110-120 ppm | Carbon-Bromine (C-Br) |
| FTIR | Vibrational Frequency (cm⁻¹) | 3000-3100 cm⁻¹ | Aromatic C-H Stretch |
| FTIR | Vibrational Frequency (cm⁻¹) | 2850-2960 cm⁻¹ | Aliphatic C-H Stretch |
| FTIR | Vibrational Frequency (cm⁻¹) | 1550-1600 cm⁻¹ | Pyridine Ring C=C/C=N Stretch |
Advanced Analytical Characterization Methodologies for Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would confirm the presence of both the pyridine (B92270) and pyrrolidine (B122466) rings. The pyridine ring protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). Specifically, one would expect three distinct signals corresponding to the protons at positions 4, 5, and 6. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) would be crucial in assigning their exact positions. The pyrrolidine ring protons would be found in the aliphatic region (typically δ 1.5-4.0 ppm), with the proton on the carbon adjacent to the nitrogen (the methine proton at position 2 of the pyrrolidine) appearing at a characteristically downfield-shifted position. The NH proton of the pyrrolidine would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule (five for the pyridine ring and four for the pyrrolidine ring). The carbons of the pyridine ring would resonate in the downfield region (δ 120-160 ppm), with the carbon bearing the bromine atom (C3) showing a characteristic chemical shift. The four aliphatic carbons of the pyrrolidine ring would appear in the upfield region (typically δ 20-60 ppm).
Hypothetical ¹H and ¹³C NMR Data Table: This table is a hypothetical representation based on known chemical shift ranges for similar structures, as specific experimental data for 3-Bromo-2-(pyrrolidin-2-yl)pyridine is not publicly available.
¹H NMR (in CDCl₃)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.3 | dd | 1H | Pyridine-H6 |
| ~7.8 | dd | 1H | Pyridine-H4 |
| ~7.2 | dd | 1H | Pyridine-H5 |
| ~4.2 | t | 1H | Pyrrolidine-H2 |
| ~3.3 | m | 1H | Pyrrolidine-H5a |
| ~3.0 | m | 1H | Pyrrolidine-H5b |
| ~2.1 | m | 1H | Pyrrolidine-H3a |
| ~1.9 | m | 1H | Pyrrolidine-H3b |
| ~1.8 | m | 2H | Pyrrolidine-H4 |
¹³C NMR (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~160 | Pyridine-C2 |
| ~149 | Pyridine-C6 |
| ~140 | Pyridine-C4 |
| ~122 | Pyridine-C5 |
| ~118 | Pyridine-C3 (C-Br) |
| ~60 | Pyrrolidine-C2 |
| ~47 | Pyrrolidine-C5 |
| ~33 | Pyrrolidine-C3 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic pyrrolidine ring (around 2850-2960 cm⁻¹). The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A key feature would be the N-H stretching vibration from the secondary amine of the pyrrolidine ring, typically appearing as a moderate band around 3300-3500 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, usually below 600 cm⁻¹.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| 3300-3500 | Medium | N-H Stretch (Pyrrolidine) |
| 3000-3100 | Weak-Medium | Aromatic C-H Stretch |
| 2850-2960 | Medium | Aliphatic C-H Stretch |
| 1400-1600 | Medium-Strong | C=N, C=C Stretch (Pyridine) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is essential for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₁BrN₂), the expected monoisotopic mass would be calculated. HRMS can measure this mass to within a few parts per million, providing strong evidence for the molecular formula. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal the structural components of the molecule. Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the pyrrolidine ring.
Predicted HRMS Data: Based on the molecular formula C₉H₁₁BrN₂.
| Ion | Predicted m/z ([M+H]⁺) |
|---|---|
| C₉H₁₂⁷⁹BrN₂⁺ | 227.0184 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the definitive three-dimensional structure.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would reveal how individual molecules are arranged in the solid state. Key intermolecular interactions that would likely govern the crystal packing include hydrogen bonding and halogen bonding. The secondary amine (N-H) of the pyrrolidine ring could act as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule, forming N-H···N hydrogen bonds. The bromine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophilic atom, such as the pyridine nitrogen.
Conformational Analysis in the Crystalline State
The X-ray structure would provide precise information on the conformation of the molecule in the solid state. This includes the exact bond lengths, bond angles, and torsion angles. It would reveal the relative orientation of the pyridine and pyrrolidine rings. The pyrrolidine ring itself is not planar and typically adopts an envelope or twist conformation; X-ray crystallography would determine which of these conformations is present in the crystal.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for the separation of any potential impurities or stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve a systematic evaluation of stationary phases, mobile phase compositions, and detection parameters.
A reversed-phase approach is often the starting point for pyridine-containing compounds. researchgate.netsielc.com Method development would typically explore various C18 columns, known for their versatility and broad applicability. rjptonline.org The mobile phase would likely consist of a mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netrjptonline.org The choice of buffer and its pH can be critical for achieving good peak shape and resolution, especially for a basic compound like this compound. The use of additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak symmetry and are compatible with mass spectrometry (MS) detection. sielc.comekb.eg
Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate components with a wide range of polarities. rjptonline.org A diode-array detector (DAD) would be beneficial, allowing for the simultaneous monitoring of absorbance at multiple wavelengths and providing spectral information that can aid in peak identification and purity assessment. ekb.eg
For the separation of enantiomers, chiral HPLC is necessary. This would involve screening a variety of chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, under both normal-phase and reversed-phase conditions to find a suitable method for resolving the (R) and (S) enantiomers of this compound. researchgate.net
A typical starting point for HPLC method development is summarized in the table below.
| Parameter | Typical Starting Conditions |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC might be possible, its polarity and potential for thermal degradation should be considered.
For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable starting point. The injector and detector temperatures should be optimized to ensure efficient volatilization without causing degradation. Flame ionization detection (FID) is a common choice for organic compounds, offering high sensitivity.
If the compound exhibits poor peak shape or thermal instability, derivatization may be necessary. Acylation of the secondary amine in the pyrrolidine ring could improve its volatility and chromatographic behavior.
Chiroptical Spectroscopy (if the pyrrolidine is chiral at C2)
The pyrrolidine ring in this compound has a stereocenter at the C2 position, meaning the compound is chiral and can exist as two enantiomers. core.ac.uksigmaaldrich.comrsc.org Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these enantiomers.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is a powerful tool for determining the absolute configuration of chiral compounds by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum.
The process involves obtaining the experimental ECD spectrum of an enantiomerically pure sample. Then, quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the ECD spectra for both the (R) and (S) enantiomers. A comparison of the experimental spectrum with the calculated spectra allows for the unambiguous assignment of the absolute configuration. beilstein-journals.org The Cotton effects observed in the ECD spectrum, which are positive or negative bands, are characteristic of the molecule's three-dimensional structure. nih.govnih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be used to identify the presence of chirality and can also be related to the electronic transitions within the molecule.
Similar to ECD, the experimental ORD curve can be compared with theoretically calculated curves to help determine the absolute configuration. researchgate.net The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is highly sensitive to the stereochemistry of the molecule. nih.gov While ECD is often more straightforward to interpret for absolute configuration determination, ORD provides complementary information and can be a valuable tool in the chiroptical analysis of this compound.
Supramolecular Interaction Analysis
The pyridine and pyrrolidine moieties in this compound provide sites for non-covalent interactions, which can lead to the formation of supramolecular assemblies. The study of these interactions is crucial for understanding the compound's behavior in the solid state and in solution.
Techniques such as X-ray crystallography can provide definitive evidence of supramolecular structures in the solid state, revealing details about hydrogen bonding and π-π stacking interactions. nih.gov In solution, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these interactions. For instance, changes in chemical shifts upon the addition of a potential guest molecule can indicate the formation of a host-guest complex. Furthermore, pyridine-containing ligands are known to coordinate with metal ions to form well-defined supramolecular structures, a property that could be explored for this compound. rsc.orgchemrxiv.org
Hirshfeld Surface Analysis for Intermolecular Contacts in Crystals
A comprehensive search of scientific and crystallographic databases indicates that a crystal structure for the specific compound This compound has not been reported in the publicly available literature. Consequently, a Hirshfeld surface analysis, which is contingent upon the availability of detailed crystallographic data, has not been performed for this molecule.
Hirshfeld surface analysis is a powerful, contemporary method in crystallography used to visualize and quantify the various intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting three-dimensional surface, the Hirshfeld surface, provides a rich, visual representation of how a molecule interacts with its neighbors.
The analysis generates several key graphical and quantitative outputs:
dnorm Surface: The surface is often mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, where the intermolecular distance is shorter than the van der Waals radii of the interacting atoms. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of intermediate length.
While no specific data exists for This compound , studies on other bromo-substituted heterocyclic compounds reveal that Hirshfeld surface analysis typically identifies significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts, alongside any potential hydrogen bonds involving heteroatoms. The presence of the bromine atom would likely result in notable halogen-hydrogen and potentially halogen-halogen or halogen-π interactions, which would be clearly identifiable and quantifiable through this method.
Should a crystal structure of This compound become available, a Hirshfeld surface analysis would be instrumental in providing a detailed understanding of its solid-state packing and the nature and hierarchy of the intermolecular forces that govern its crystal architecture.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional synthetic routes to substituted pyridines and pyrrolidines often involve multiple steps with stoichiometric reagents, leading to significant waste generation and poor atom economy. primescholars.comrsc.org For instance, the synthesis of the 3-bromopyridine (B30812) core can involve high-temperature reactions with bromine and sulfuric acid, while the introduction of the pyrrolidine (B122466) ring might rely on coupling reactions that generate stoichiometric byproducts. google.com Future research must prioritize the development of greener synthetic strategies.
A key objective will be to design convergent synthetic pathways that build the target molecule with minimal protecting groups and activation steps. This could involve catalytic C-H activation/amination to directly couple a pyrrolidine precursor to the pyridine (B92270) core, eliminating the need for pre-functionalized starting materials. Furthermore, exploring flow chemistry for the synthesis could offer improved safety, scalability, and efficiency over traditional batch processes. The principles of atom economy, which measure the efficiency of incorporating reactant atoms into the final product, will be a critical metric for evaluating new synthetic methods. primescholars.comrsc.orgmdpi.com Addition and rearrangement reactions, which are inherently 100% atom-economical, should be explored as potential key steps in novel synthetic designs. primescholars.com
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The current utility of 3-bromo-2-(pyrrolidin-2-yl)pyridine is largely predicated on the established reactivity of its constituent parts: Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling at the bromo-position and N-alkylation or acylation of the pyrrolidine nitrogen. Future research should venture into less explored reactivity to forge new molecular architectures.
One promising avenue is the investigation of intramolecular reactions. Metal-catalyzed intramolecular C-N or C-C bond formation could lead to novel fused polycyclic systems, such as indolizidine or quinolizidine (B1214090) derivatives, which are common cores in alkaloid natural products. Another area of interest is the dearomatization of the pyridine ring. acs.org Given the presence of the adjacent pyrrolidine, selective reduction or cycloaddition reactions involving the pyridine ring could yield complex, three-dimensional structures that are difficult to access through other means. acs.org The interplay between the electron-donating pyrrolidine and the pyridine ring could also be exploited in organocatalysis, where the molecule itself could serve as a bifunctional catalyst for asymmetric transformations.
Expansion of Application Domains in Advanced Organic and Medicinal Chemistry Beyond Current Scope
While the scaffold is a promising building block for drug discovery, its potential applications extend far beyond traditional medicinal chemistry. The unique structural and electronic properties of its derivatives could be harnessed in materials science and catalysis.
In medicinal chemistry, beyond its use as a simple scaffold, derivatives could be specifically designed as inhibitors for targets where a pyrrolidine-pyridine motif is known to be effective, such as Glycogen Synthase Kinase-3β (GSK-3β), which has been targeted by related pyrrolo[2,3-b]pyridine structures in the context of Alzheimer's disease. nih.gov There is also potential in developing new classes of antibacterial agents, as other pyridine-containing heterocycles have shown significant promise. mdpi.comnih.gov
In materials science, incorporating this scaffold into larger π-conjugated systems could lead to novel organic light-emitting diode (OLED) materials, leveraging the electron-transporting properties of pyridine-dicarbonitrile fragments seen in related systems. beilstein-journals.org The chirality of the pyrrolidine ring could be used to induce helical structures in polymers or supramolecular assemblies. Furthermore, its ability to chelate metals makes it a candidate for the development of new, recyclable asymmetric catalysts for industrial chemical processes.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
The structural complexity and synthetic possibilities surrounding this compound make it an ideal subject for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can dramatically accelerate the research and development cycle. rsc.orgnih.gov
ML models can be trained on existing chemical data to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of derivatives. researchgate.net This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. Generative AI models can even design novel molecules based on the this compound scaffold that are optimized for a specific biological target or material property. researchgate.net
Furthermore, AI can revolutionize synthetic planning. Retrosynthesis software can propose multiple synthetic routes to complex target molecules derived from the scaffold, ranking them based on factors like cost, step-count, and atom economy. nih.gov This not only aids in finding efficient pathways but can also uncover novel and non-intuitive synthetic strategies.
Multidisciplinary Research Leveraging the Scaffold's Unique Structural Features
The full potential of this compound will be realized through collaborative, multidisciplinary research. The compound sits (B43327) at the intersection of several scientific fields, and its unique features can be leveraged to answer fundamental questions and develop new technologies.
| Proposed Research Direction | Primary Field(s) | Potential Impact |
| Development of Bifunctional Organocatalysts | Organic Chemistry, Catalysis | Creation of new, efficient catalysts for asymmetric synthesis. |
| Synthesis of Chiral Ligands for Metal Complexes | Inorganic Chemistry, Materials Science | Development of novel sensors, imaging agents, or catalysts. |
| Design of Scaffolds for Chemical Probes | Chemical Biology, Pharmacology | Elucidation of biological pathways and drug mechanisms of action. |
| Creation of Helical Supramolecular Polymers | Polymer Chemistry, Materials Science | Fabrication of advanced materials with unique optical or electronic properties. |
| Targeting Neurological Disorders | Medicinal Chemistry, Neuroscience | Discovery of new treatments for diseases like Alzheimer's. nih.gov |
Such projects require a synergistic approach. For example, a project to develop a new PET imaging agent would involve synthetic chemists to create the ligand, inorganic chemists to develop the radioactive complex, and pharmacologists to test its efficacy in biological systems. It is this convergence of expertise that will drive the most significant breakthroughs based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-2-(pyrrolidin-2-yl)pyridine?
The compound is typically synthesized via coupling reactions. For example, a pyridine derivative (e.g., 3-bromo-2-hydroxymethylpyridine) can react with pyrrolidine precursors under Mitsunobu conditions using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dichloromethane at low temperatures . Purification often involves column chromatography, and structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural validation. The SHELX suite of programs (e.g., SHELXL) is widely used for refining crystallographic data . Complementary techniques include:
- NMR spectroscopy : To confirm substituent positions and pyrrolidine ring conformation.
- Infrared (IR) spectroscopy : To identify functional groups like C-Br stretches (~500–600 cm⁻¹).
- Elemental analysis : To verify purity and stoichiometry.
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set) model electronic properties such as frontier molecular orbitals (HOMO/LUMO) and partial charges. For instance:
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields may arise from:
- Reaction conditions : Temperature control (e.g., -5°C to 0°C for DIAD addition ) and solvent choice (polar vs. non-polar).
- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) require strict anhydrous conditions.
- Side reactions : Bromine displacement by pyrrolidine nitrogen can occur if stoichiometry is unbalanced. Systematic optimization via Design of Experiments (DoE) is recommended.
Q. How does the pyrrolidine ring conformation influence the compound’s bioactivity?
The pyrrolidine ring’s chair/boat conformations affect steric and electronic interactions with biological targets. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) can model these effects. For example:
Q. What analytical methods differentiate this compound from its structural analogs?
Advanced hyphenated techniques are employed:
- LC-MS/MS : Quantifies trace impurities (e.g., dehalogenated byproducts).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra.
- X-ray photoelectron spectroscopy (XPS) : Confirms bromine oxidation state (+1 in C-Br bonds).
Methodological Guidelines
- Synthetic Optimization : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
- Computational Workflow : Validate DFT predictions against experimental spectroscopic data to refine functional/basis set choices .
- Safety Protocols : Handle brominated pyridines in fume hoods with nitrile gloves; monitor for airborne particulates using OSHA-approved methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
